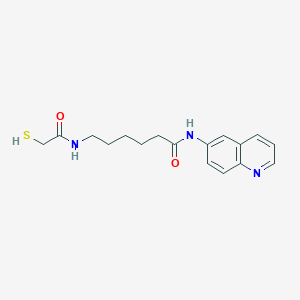![molecular formula C14H19IO B12909218 Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)- CAS No. 651057-11-3](/img/structure/B12909218.png)
Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is a chiral organic compound that features a tetrahydrofuran ring substituted with an iodo-phenylbutyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the chiral starting materials, such as ®-1-iodo-4-phenylbutane and ®-tetrahydrofuran.
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through a cyclization reaction, often using a strong acid or base as a catalyst.
Substitution Reaction: The iodo-phenylbutyl group is introduced via a substitution reaction, where the iodine atom replaces a leaving group on the tetrahydrofuran ring.
Industrial Production Methods
In an industrial setting, the production of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran may involve:
Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and purity.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the iodo group to a hydrogen atom, forming a hydrocarbon.
Substitution: The iodo group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or sodium thiolate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of hydrocarbons.
Substitution: Formation of new substituted tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating biochemical pathways, such as signal transduction or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
®-3-Hydroxytetrahydrofuran: A similar compound with a hydroxyl group instead of an iodo-phenylbutyl group.
®-Tetrahydrofurfurylamine: Another related compound with an amine group.
Uniqueness
®-2-(®-1-Iodo-4-phenylbutyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
651057-11-3 |
|---|---|
Molekularformel |
C14H19IO |
Molekulargewicht |
330.20 g/mol |
IUPAC-Name |
(2R)-2-[(1R)-1-iodo-4-phenylbutyl]oxolane |
InChI |
InChI=1S/C14H19IO/c15-13(14-10-5-11-16-14)9-4-8-12-6-2-1-3-7-12/h1-3,6-7,13-14H,4-5,8-11H2/t13-,14-/m1/s1 |
InChI-Schlüssel |
WAEHTTRWKIPBLQ-ZIAGYGMSSA-N |
Isomerische SMILES |
C1C[C@@H](OC1)[C@@H](CCCC2=CC=CC=C2)I |
Kanonische SMILES |
C1CC(OC1)C(CCCC2=CC=CC=C2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-Methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12909147.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
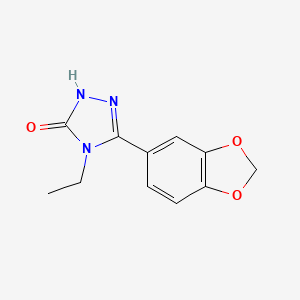

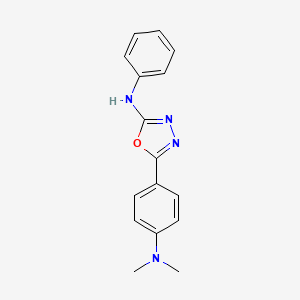
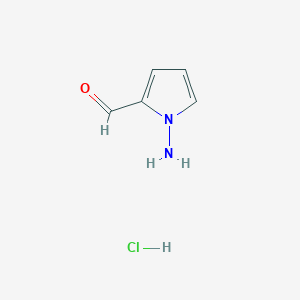
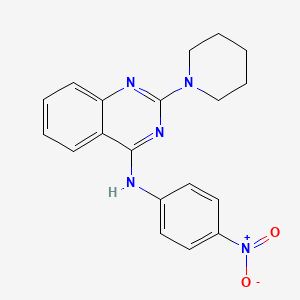
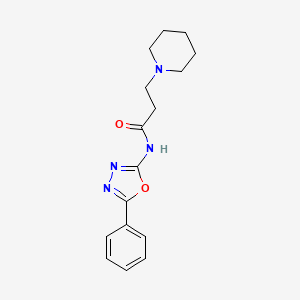
![N-(Butoxycarbonyl)-3-[[2-[(5R)-3-(4-cyanophenyl)-4,5-dihydro-5-isoxazolyl]acetyl]amino]-,methyl esterL-alanine](/img/structure/B12909198.png)


